molecular formula C11H8BrNO5 B1396012 Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate CAS No. 1010072-35-1

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate

Cat. No.: B1396012
CAS No.: 1010072-35-1
M. Wt: 314.09 g/mol
InChI Key: AUBVSVIGEANFGC-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H8BrNO5. It belongs to the benzofuran family, which is known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position, a nitro group at the 5th position, and an ethyl ester group at the 2nd position of the benzofuran ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate typically involves the following steps:

    Nitration: The nitration of the benzofuran ring is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 2nd position with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidation products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

    Reduction Products: Amino derivatives of the compound.

    Substitution Products: Compounds with different substituents at the 7th position.

Scientific Research Applications

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives:

    Ethyl 5-nitrobenzofuran-2-carboxylate: Lacks the bromine atom at the 7th position, resulting in different chemical and biological properties.

    7-Bromo-5-nitrobenzofuran-2-carboxylic acid: Lacks the ethyl ester group, affecting its solubility and reactivity.

    5-Nitrobenzofuran-2-carboxylic acid: Lacks both the bromine atom and the ethyl ester group, leading to significant differences in its chemical behavior and applications.

The unique combination of the bromine atom, nitro group, and ethyl ester group in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO5/c1-2-17-11(14)9-4-6-3-7(13(15)16)5-8(12)10(6)18-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBVSVIGEANFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703329
Record name Ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010072-35-1
Record name Ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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